3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide
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Overview
Description
"3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide" is a complex organic molecule featuring multiple functional groups, including a pyrimidine ring, a pyridazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions This compound can be synthesized through a multi-step organic synthesis process. The initial steps involve the preparation of intermediates, each with its own specific set of reaction conditions:
Synthesis of the 2,4-dioxo-3,4-dihydropyrimidine precursor.
Synthesis of the 4-fluorophenyl-6-oxopyridazin intermediate.
Coupling of the pyrimidine and pyridazine precursors through a nucleophilic substitution or condensation reaction, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods For industrial-scale production, optimization of reaction conditions, purification steps, and cost-effective synthesis routes are critical. This might involve flow chemistry techniques, which allow continuous synthesis and can improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation
: The compound can undergo oxidation reactions, particularly at the pyrimidine and pyridazine rings, leading to various oxidized derivatives.
Reduction
: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.
Substitution
: The fluorophenyl group can be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation
: Reagents like hydrogen peroxide or KMnO₄.
Reduction
: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution
: Conditions might involve strong acids or bases to facilitate the substitution process.
Major Products The specific major products depend on the type of reaction and conditions used, but they generally include various oxidized or reduced forms of the original molecule, and substituted derivatives where the fluorophenyl group has been altered.
Scientific Research Applications
This compound has significant potential in various scientific research fields due to its unique structure:
Chemistry
: Can be used as a precursor for complex molecule synthesis, and as a reagent in studying reaction mechanisms.
Biology
Medicine
: May be investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry
: Uses in materials science, particularly in developing new materials with specific electronic or structural properties.
Mechanism of Action
The compound's mechanism of action would depend on its specific application:
Biological Pathways
: Interaction with enzymes or receptors, possibly inhibiting or activating specific biological targets.
Molecular Targets
: Could include DNA or protein interactions, leading to various cellular effects.
Pathways Involved
: Likely involves pathways related to cell growth, apoptosis, or inflammation, depending on the compound's specific use.
Comparison with Similar Compounds
When compared to similar compounds, "3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide" stands out due to its unique combination of pyrimidine, pyridazine, and fluorophenyl groups. Similar Compounds
Compounds with just pyrimidine or pyridazine rings.
Other fluorophenyl derivatives.
Molecules with similar functional groups but different configurations.
Let me know if there's anything else you need or any other topics you'd like to explore!
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c20-14-3-1-13(2-4-14)15-5-6-18(28)25(23-15)12-9-21-16(26)7-10-24-11-8-17(27)22-19(24)29/h1-6,8,11H,7,9-10,12H2,(H,21,26)(H,22,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNFJSWMYGESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=CC(=O)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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